molecular formula C6H8ClNS B13525938 2-(2-Chlorothiophen-3-yl)ethanamine

2-(2-Chlorothiophen-3-yl)ethanamine

Cat. No.: B13525938
M. Wt: 161.65 g/mol
InChI Key: XMXPGBVBKJSPTQ-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)ethanamine is an organic compound with the molecular formula C6H8ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-yl)ethanamine typically involves the chlorination of thiophene derivatives followed by amination. One common method is the chlorination of 3-thiopheneethanol to form 2-(2-chlorothiophen-3-yl)ethanol, which is then converted to the corresponding amine through a reductive amination process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the chlorinated thiophene ring to a fully saturated thiophane ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiophane derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromothiophen-3-yl)ethanamine
  • 2-(2-Iodothiophen-3-yl)ethanamine
  • 2-(2-Fluorothiophen-3-yl)ethanamine

Comparison

Compared to its halogenated analogs, 2-(2-Chlorothiophen-3-yl)ethanamine is unique due to its specific reactivity and stability. The chlorine atom provides a balance between reactivity and steric hindrance, making it suitable for various synthetic applications.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

2-(2-chlorothiophen-3-yl)ethanamine

InChI

InChI=1S/C6H8ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2

InChI Key

XMXPGBVBKJSPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CCN)Cl

Origin of Product

United States

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